Nafcillin Sulfoxide

LC-MS/MS Impurity Profiling Beta-Lactam Analysis

Nafcillin Sulfoxide is the authentic oxidative degradation impurity of Nafcillin sodium, required for ICH Q2(R1) method validation and stability-indicating assays per ICH Q3A/Q3B. Its unique 2-ethoxy-1-naphthoyl side chain ensures distinct chromatographic retention, making surrogate standards analytically invalid. Certified >98% purity. Essential for GMP batch release testing and environmental fate studies of beta-lactam antibiotics.

Molecular Formula C21H22N2O6S
Molecular Weight 430.5 g/mol
Cat. No. B13418467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNafcillin Sulfoxide
Molecular FormulaC21H22N2O6S
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4=O)(C)C)C(=O)O
InChIInChI=1S/C21H22N2O6S/c1-4-29-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)30(28)19(15)23/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27)/t15-,16+,19-,30?/m1/s1
InChIKeyYBIRJBFUEFRCAQ-CBDPRVQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nafcillin Sulfoxide: Critical Impurity Reference Standard for Beta-Lactam Antibiotic Quality Control and Stability Studies


Nafcillin Sulfoxide (CAS 41061-20-5) is an oxidative degradation product of the semi-synthetic beta-lactam antibiotic Nafcillin, formed via oxidation of the thioether sulfur in the penam ring structure . As a process-related impurity and potential degradant in Nafcillin sodium formulations, it is primarily utilized as a reference standard in pharmaceutical quality control, method validation, and stability-indicating assay development . Its molecular formula is C21H22N2O6S, with a molecular weight of 430.47 g/mol, differing from the parent drug Nafcillin (C21H22N2O5S, MW 414.48) by the addition of a single oxygen atom [1].

Why Generic Penicillin Sulfoxide Substitution Fails: Critical Differences in Structure, Stability, and Analytical Behavior of Nafcillin Sulfoxide


Substituting Nafcillin Sulfoxide with a generic penicillin sulfoxide (e.g., Penicillin G sulfoxide) or the parent Nafcillin compound is analytically and scientifically invalid. The unique 2-ethoxy-1-naphthoyl side chain of Nafcillin confers distinct chromatographic retention behavior and mass spectrometric fragmentation patterns relative to other beta-lactam sulfoxides [1]. Furthermore, the sulfoxide moiety alters the compound's stability profile, solubility, and, critically, its antibacterial activity—a factor essential for accurate impurity quantification in potency assays [2]. Regulatory frameworks (ICH Q3A/Q3B) mandate the use of authentic, well-characterized impurity standards for method validation and routine quality control; using a surrogate compound introduces unacceptable risk of inaccurate quantification and non-compliance [3].

Nafcillin Sulfoxide: Quantitative Comparative Evidence for Analytical Selection


Mass Spectrometric Differentiation: Distinct MRM Transitions for Nafcillin Sulfoxide vs. Parent Nafcillin

Nafcillin Sulfoxide is distinguishable from its parent compound, Nafcillin, via liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to a mass shift of +16 Da resulting from the addition of an oxygen atom. While validated MRM transitions for Nafcillin Sulfoxide are not yet widely published, the parent Nafcillin exhibits characteristic transitions of m/z 415→199 (major) and m/z 415→171 (minor) under optimized conditions [1]. Based on its molecular weight (430.47 g/mol) and predicted ionization behavior, Nafcillin Sulfoxide is expected to yield precursor ions at m/z 431 [M+H]+ or 453 [M+Na]+, with corresponding product ions shifted accordingly. This mass difference is critical for selective detection and avoids interference from the parent drug in complex matrices [1].

LC-MS/MS Impurity Profiling Beta-Lactam Analysis

Reduced Antibacterial Potency of Beta-Lactam Sulfoxides: Class-Level Evidence for Nafcillin Sulfoxide

Oxidation of the thioether sulfur to a sulfoxide in beta-lactam antibiotics generally results in a substantial reduction in antibacterial activity. A definitive study on the ozonation of penicillin G (PG) and cephalexin (CP) demonstrated that the (R)-sulfoxide of PG exhibits only ~15% of the antibacterial potency of the parent PG, while the (R)-sulfoxide of CP retains ~83% of CP's activity [1]. Applying this class-level inference to Nafcillin, its sulfoxide derivative is expected to have significantly diminished activity relative to Nafcillin. Although direct MIC data for Nafcillin Sulfoxide against Staphylococcus aureus is not available, the parent Nafcillin demonstrates MIC values in the range of 0.1–12.5 mcg/mL against penicillin G-resistant S. aureus strains [2].

Antibacterial Activity Potency Assay Beta-Lactam Degradation

High-Purity Reference Standard: Nafcillin Sulfoxide with >98% Purity for Accurate Impurity Quantification

Commercially available Nafcillin Sulfoxide reference standards are supplied with a certified purity of >98% (HPLC), as specified by the manufacturer . This high purity level is essential for its use as a calibrant in quantitative impurity assays. While the active pharmaceutical ingredient (API) Nafcillin Sodium typically achieves purity levels >99%, impurity reference standards are considered acceptable at >95% or >98% for their intended use in method validation and system suitability testing . The >98% purity specification for Nafcillin Sulfoxide ensures that the standard itself does not introduce significant analytical error into impurity determinations.

Reference Standard Purity Analysis Pharmaceutical Quality Control

Long-Term Stability Profile: Nafcillin Sulfoxide Storage Requirements vs. Parent Drug

To maintain its certified purity, Nafcillin Sulfoxide requires controlled storage conditions. The manufacturer recommends long-term storage at -20°C, with a stated shelf life of >3 years when stored properly . In contrast, the parent drug Nafcillin Sodium for injection is typically stored at controlled room temperature (20–25°C) as a dry powder [1]. This difference in storage requirements underscores the increased susceptibility of the sulfoxide moiety to thermal degradation or hydrolysis compared to the thioether in Nafcillin. Proper cold-chain management is therefore essential for maintaining the integrity of the reference standard over its intended use period.

Stability Storage Conditions Reference Standard Integrity

Regulatory Imperative: Nafcillin Sulfoxide as a Specified Degradation Product in Pharmaceutical Quality Control

International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) mandate the identification, qualification, and control of organic impurities in new drug substances and products. Degradation products present at levels exceeding the identification threshold (typically 0.1–0.2%) must be structurally characterized and monitored [1]. Nafcillin Sulfoxide is a recognized oxidative degradation product of Nafcillin Sodium, formed during synthesis or upon storage . Consequently, pharmaceutical manufacturers developing Nafcillin-based products must procure and utilize an authentic Nafcillin Sulfoxide reference standard to develop validated, stability-indicating analytical methods and to ensure batch-to-batch compliance with regulatory specifications.

Regulatory Compliance ICH Guidelines Impurity Profiling

Nafcillin Sulfoxide: Principal Research and Industrial Application Scenarios


Stability-Indicating HPLC Method Development and Validation for Nafcillin Sodium Drug Substance

Analytical laboratories developing stability-indicating methods for Nafcillin Sodium utilize Nafcillin Sulfoxide as a key resolution marker. The compound is spiked into forced degradation samples (e.g., oxidative stress with hydrogen peroxide) to confirm chromatographic separation from the parent peak. This is essential for validating methods per ICH Q2(R1) guidelines [1]. The distinct retention behavior and UV spectral properties of the sulfoxide, relative to Nafcillin and other potential impurities, enable accurate quantification of degradation products in formal stability studies [2].

Impurity Profiling and Quality Control Release Testing of Nafcillin API and Finished Dosage Forms

Quality control (QC) laboratories in pharmaceutical manufacturing use certified Nafcillin Sulfoxide reference standards to calibrate HPLC or UHPLC systems for routine batch release testing. The standard enables the quantification of this specific impurity against a known purity (>98%), ensuring that drug substance and drug product meet predefined acceptance criteria (e.g., ≤0.2% for any unspecified impurity) [1]. This is a mandatory component of Good Manufacturing Practice (GMP) compliance.

Metabolite Identification and Environmental Fate Studies of Beta-Lactam Antibiotics

Environmental scientists investigating the fate of Nafcillin in wastewater or surface water utilize Nafcillin Sulfoxide as an analytical standard to identify and quantify this key oxidative transformation product. As demonstrated with penicillin G and cephalexin, sulfoxides can be persistent intermediates with residual antibacterial activity [2]. Accurate quantification using the authentic standard is critical for assessing the potential environmental impact and for developing effective treatment strategies.

Forced Degradation Studies to Elucidate Oxidative Degradation Pathways of Nafcillin

Pharmaceutical development scientists conduct forced degradation studies (oxidative stress) to understand the intrinsic stability of Nafcillin. By using Nafcillin Sulfoxide as a reference standard, they can confirm the identity of the primary oxidation product formed under stress conditions (e.g., exposure to peroxides or atmospheric oxygen). This knowledge informs formulation strategies to mitigate oxidation, such as the inclusion of antioxidants or the use of oxygen-impermeable packaging [1].

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